molecular formula C10H14N2O2 B2925741 Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate CAS No. 200872-69-1

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate

Cat. No.: B2925741
CAS No.: 200872-69-1
M. Wt: 194.234
InChI Key: PGLHBDYDTHKWNM-VIFPVBQESA-N
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Description

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a compound of interest in various fields of scientific research due to its unique structure and properties. This compound features an amino group and a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate can be compared with similar compounds such as:

    Ethyl (2S)-2-amino-3-pyridin-3-ylpropanoate: Differing by the position of the pyridine ring, which can affect its reactivity and interactions.

    Ethyl (2S)-2-amino-3-pyridin-5-ylpropanoate: Another positional isomer with distinct chemical properties.

    Ethyl (2S)-2-amino-3-pyridin-2-ylpropanoate: Exhibits unique reactivity due to the position of the pyridine ring.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLHBDYDTHKWNM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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